molecular formula C7HBr2F5O B1529913 1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene CAS No. 1806351-88-1

1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene

Cat. No. B1529913
CAS RN: 1806351-88-1
M. Wt: 355.88 g/mol
InChI Key: VKCMBUHQVYROPJ-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless liquid with a boiling point of approximately 100°C and a melting point of approximately -45°C. The compound has been widely studied due to its unique structure, which consists of two bromine atoms, two fluorine atoms, and one trifluoromethoxy group. Its molecular formula is C6H3Br2F4O.

Scientific Research Applications

1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene has a wide range of applications in the scientific research field. It has been used as a starting material in the synthesis of various heterocyclic compounds, such as 2-bromo-5-(trifluoromethoxy)pyrimidine and 2-bromo-4-fluoro-5-(trifluoromethoxy)pyridine. It has also been used as a reagent in the synthesis of various other compounds, such as 2-bromo-3-fluoro-4-methylbenzene and 2-bromo-3-fluoro-4-chlorobenzene.

Mechanism of Action

The mechanism of action of 1,2-dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene is not fully understood. However, it is thought that the compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. Specifically, the bromine atoms in the compound are thought to be the electrophilic sites, while the fluorine atoms are thought to be the nucleophilic sites.
Biochemical and Physiological Effects
1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms, and it has been shown to be mutagenic in certain bacteria. It is also known to be an irritant to skin and eyes.

Advantages and Limitations for Lab Experiments

1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene has several advantages for use in laboratory experiments. It is relatively stable, and it is relatively inexpensive to obtain. Additionally, it is soluble in many organic solvents, which makes it easy to work with in a laboratory setting. However, it is also toxic and volatile, so it must be handled with care.

Future Directions

There are several potential future directions for research involving 1,2-dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene. One potential direction is to investigate its potential use as a starting material in the synthesis of other compounds. Additionally, further research could be done to investigate its biochemical and physiological effects on organisms. Additionally, further research could be done to explore its potential applications in the industrial field. Finally, further research could be done to investigate its mechanism of action and its reactivity with other compounds.

properties

IUPAC Name

1,2-dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(15-7(12,13)14)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCMBUHQVYROPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,4-difluoro-5-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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